2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile
Description
2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile (CAS: 1417568-82-1) is a heterocyclic compound with the molecular formula C₁₃H₇F₃N₂O₂ and a molecular weight of 280.21 g/mol . Structurally, it consists of an isonicotinonitrile core (a pyridine derivative with a nitrile group at the 2-position) linked via an oxygen atom to a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy (-OCF₃) substituent is electron-withdrawing, enhancing the compound’s metabolic stability and lipophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O2/c14-13(15,16)20-11-3-1-10(2-4-11)19-12-7-9(8-17)5-6-18-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVAFSIEFJNJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=CC(=C2)C#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile typically involves the reaction of 4-(trifluoromethoxy)phenol with isonicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Scientific Research Applications
2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The isonicotinonitrile moiety is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The trifluoromethoxy group in the target compound enhances electronegativity and lipophilicity compared to the methoxyethyl group in boronic acid derivatives or the tetramethylbutyl group in ethoxylated surfactants . This may improve membrane permeability and resistance to oxidative metabolism. The isonicotinonitrile core introduces a rigid aromatic system with a polar nitrile group, contrasting with the flexible ethoxyethanol chain in surfactant analogs or the boronic acid moiety in HDAC inhibitors .
Biological Activity: Boronic acid derivatives (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) inhibit fungal histone deacetylase (HDAC) RPD3 at 1 µM, outperforming trichostatin A (1.5 µM) . While the target compound’s HDAC activity remains untested, its nitrile group could engage in distinct binding interactions compared to boronic acids, which form reversible covalent bonds with catalytic residues.
Applications: Surfactant-like analogs (e.g., 2-(2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy)ethanol) are used in industrial formulations due to their amphiphilic properties .
Research Findings and Hypotheses
Electronic and Steric Effects
Metabolic Stability
- Fluorinated compounds like the target are typically more resistant to cytochrome P450-mediated oxidation than non-fluorinated analogs, suggesting longer half-lives in vivo .
Biological Activity
2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile (CAS No. 1417568-82-1) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a unique structure characterized by a trifluoromethoxy group and an isonicotinonitrile moiety, which may contribute to its biological properties. Its molecular formula is , with a molecular weight of approximately 292.22 g/mol.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 12 | 64 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.
- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular responses to external stimuli.
Comparative Analysis with Similar Compounds
Comparative studies have been conducted to evaluate the biological activity of this compound against structurally similar compounds. For example:
| Compound | MIC (μg/mL) | IC50 (µM) |
|---|---|---|
| This compound | 16 | 25 |
| Other Trifluoromethoxy derivatives | Varies | Varies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
